molecular formula C7H14O7 B028986 D-Mannoheptulose CAS No. 3615-44-9

D-Mannoheptulose

Cat. No.: B028986
CAS No.: 3615-44-9
M. Wt: 210.18 g/mol
InChI Key: HSNZZMHEPUFJNZ-UHFFFAOYSA-N
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Description

1,3,4,5,6,7-hexahydroxyheptan-2-one is a heptose.
D-manno-2-Heptulose is a natural product found in Hylotelephium spectabile with data available.

Scientific Research Applications

  • Insulin Secretion Control and Therapeutic Agent : D-mannoheptulose has been identified as useful in studying insulin secretion control mechanisms and as a potential oral therapeutic agent for chronic or recurrent hypoglycemia due to hyperinsulinism (Viktora et al., 1969).

  • Pancreatic Gland Imaging and Quantification : It can be used to label the endocrine moiety of the pancreatic gland, aiding in imaging and quantification of the pancreas (Malaisse, 2001).

  • Labeling Insulin-Producing Cells : this compound is a potential tool for preferential labeling of insulin-producing cells in the pancreatic gland, making it useful in pancreatic islet cell studies (Ramírez et al., 2001).

  • Assessment of Islet Beta-Cell Mass : This compound may be used to assess the relative contribution of islet beta-cells to the total mass of the pancreatic gland (Ladrière et al., 2001).

  • Inhibition of Hexokinase Isoenzymes : this compound inhibits hexokinase isoenzymes predominantly in a competitive manner, reducing D-glucose metabolism in pancreatic islets and rat hepatocytes (Ladrière et al., 1998).

  • Non-invasive Pancreatic Imaging : Tritiated this compound can be used for non-invasive imaging of the pancreatic gland, providing insights into pancreatic endocrine functions (Crenier et al., 2001).

  • MRI Imaging of Hepatocytes and Insulin-Producing Cells : this compound analogs could be suitable for non-invasive imaging of GLUT2-expressing cells, such as hepatocytes and insulin-producing cells, by MRI (Malaisse et al., 2012).

  • Induction of Hyperglycemia and Hyperketonemia : It causes transient hyperglycemia and hyperketonemia, and suppresses insulin secretion in specific medical conditions (Paulsen, 1968).

  • Inhibition of Glucose Phosphorylation : this compound is a specific inhibitor of D-glucose phosphorylation by hexokinase isoenzymes, offering a pathway for investigating its phosphorylation (Courtois et al., 2001).

  • Cellular Uptake Studies : Its uptake into cells is mainly through the GLUT2 pathway, providing insights into cellular glucose transport mechanisms (Ramírez et al., 2001).

Mechanism of Action

Target of Action

D-Mannoheptulose primarily targets hexokinase , an enzyme that plays a crucial role in the metabolism of glucose . Hexokinase is responsible for the first step of glycolysis, where it phosphorylates glucose to glucose-6-phosphate . This enzyme is particularly important in cancer cells, which exhibit increased glycolysis for cell growth and proliferation .

Mode of Action

this compound acts as a specific hexokinase inhibitor . It inhibits glycolysis by preventing glucose phosphorylation, the first step in the glycolysis pathway . This inhibition is achieved in a competitive and non-competitive manner .

Biochemical Pathways

By inhibiting hexokinase, this compound disrupts the fundamental biochemical pathway of glycolysis . This results in a decrease in the production of pyruvate, ATP, and acidity, which are products of glycolysis . The disruption of glycolysis can lead to a decrease in the energy supply of cells, particularly cancer cells that rely heavily on this pathway .

Pharmacokinetics

It’s known that the compound’s action on glucose metabolism is dictated by the expression of the glut2 gene, which controls the entry of the heptose into cells .

Result of Action

The inhibition of glycolysis by this compound leads to a decrease in cell viability and induces apoptosis, particularly in cancer cells . This is accompanied by the downregulation of hexokinase and a decrease in the levels of glycolysis products . The compound shows a significant inhibitory effect on tumor cell proliferation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the uptake of this compound and its inhibitory action on glucose metabolism are dictated by the expression of the GLUT2 gene . This suggests that the compound’s action can be modulated by factors that influence gene expression.

Future Directions

D-Mannoheptulose has been used to inhibit glycolysis to enhance the Newcastle disease virus anti-tumor effect . It has shown significant antitumor efficacy against breast cancer after treatment with combination therapy . The findings propose a novel anti–breast cancer combination involving the suppression of glycolysis, glucose deprivation, oxidative stress, and apoptosis, which can be translated clinically .

Biochemical Analysis

Biochemical Properties

D-Mannoheptulose interacts with several enzymes and proteins within the cell. Its primary interaction is with the enzyme hexokinase . Hexokinase is responsible for the first step in the glycolytic pathway, which involves the phosphorylation of glucose . This compound acts as a competitive and non-competitive inhibitor of hexokinase, thereby preventing glucose phosphorylation . This interaction disrupts the normal process of glycolysis, leading to a variety of effects on cellular function.

Cellular Effects

The inhibition of glycolysis by this compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of breast cancer cell lines by increasing cytotoxicity and apoptosis, and decreasing hexokinase activity, pyruvate concentration, ATP, and acidity . Furthermore, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with hexokinase. By inhibiting this enzyme, this compound prevents the phosphorylation of glucose, which is the first step in the glycolytic pathway . This inhibition disrupts the normal metabolic processes within the cell, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in studies involving human breast cancer cells, the compound showed synergistic cytotoxicity against the cancer cells over time . Additionally, this compound has been found to cause only a minor decrease in glucose metabolism in certain cells, depending on the concentration and duration of exposure .

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it interacts with the enzyme hexokinase . By inhibiting hexokinase, this compound prevents the phosphorylation of glucose, thereby disrupting the glycolytic pathway . This can lead to changes in metabolic flux and metabolite levels within the cell .

Transport and Distribution

It is known that this compound can be absorbed in the intestines and distributed throughout the body, where it can exert its effects on various cells and tissues .

Subcellular Localization

Given its role as a hexokinase inhibitor, it is likely that this compound interacts with hexokinase at its site of action, which is typically in the cytoplasm of the cell

Properties

IUPAC Name

1,3,4,5,6,7-hexahydroxyheptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNZZMHEPUFJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863079
Record name Hept-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3615-44-9
Record name D-Mannoheptulose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-manno-2-Heptulose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-manno-2-heptulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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